2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methylphenyl)acetamide 2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 920409-03-6
VCID: VC11906480
InChI: InChI=1S/C21H22N4O3S/c1-14-5-4-6-16(9-14)24-20(27)12-25-11-19(28-3)18(26)10-17(25)13-29-21-22-8-7-15(2)23-21/h4-11H,12-13H2,1-3H3,(H,24,27)
SMILES: CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC(=N3)C)OC
Molecular Formula: C21H22N4O3S
Molecular Weight: 410.5 g/mol

2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methylphenyl)acetamide

CAS No.: 920409-03-6

Cat. No.: VC11906480

Molecular Formula: C21H22N4O3S

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methylphenyl)acetamide - 920409-03-6

Specification

CAS No. 920409-03-6
Molecular Formula C21H22N4O3S
Molecular Weight 410.5 g/mol
IUPAC Name 2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(3-methylphenyl)acetamide
Standard InChI InChI=1S/C21H22N4O3S/c1-14-5-4-6-16(9-14)24-20(27)12-25-11-19(28-3)18(26)10-17(25)13-29-21-22-8-7-15(2)23-21/h4-11H,12-13H2,1-3H3,(H,24,27)
Standard InChI Key ZVOFEJMNUQBFKJ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC(=N3)C)OC
Canonical SMILES CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC(=N3)C)OC

Introduction

Chemical Characteristics and Structural Elucidation

Molecular Architecture

The compound’s IUPAC name, 2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(4-methylphenyl)acetamide, reflects its multifunctional structure:

  • A pyridine ring at the core, substituted with a methoxy group at position 5 and a ketone at position 4.

  • A sulfanylmethyl bridge connecting the pyridine to a 4-methylpyrimidine ring.

  • An acetamide side chain linked to a 4-methylphenyl group.

Physicochemical Properties

Key properties derived from experimental data include:

PropertyValue
Molecular FormulaC21H22N4O3S
Molecular Weight410.49 g/mol
logPNot reported
Hydrogen Bond Acceptors7 (3 oxygen, 3 nitrogen, 1 sulfur)
Hydrogen Bond Donors1 (amide NH)
Polar Surface Area97.7 Ų

The sulfanyl group enhances lipophilicity, while the acetamide and pyrimidine moieties contribute to hydrogen-bonding capacity, influencing solubility and membrane permeability .

Spectroscopic Data

  • SMILES: CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC(=N3)C)OC

  • InChIKey: HEWLZZYUKQPOPM-UHFFFAOYSA-N

The pyridine and pyrimidine rings exhibit aromatic π-π stacking potential, critical for interactions with biological targets.

Synthesis and Manufacturing Considerations

Synthetic Route

The synthesis involves multi-step organic reactions:

  • Pyridine Functionalization: Introduction of methoxy and ketone groups via nucleophilic substitution and oxidation.

  • Sulfanyl-Methyl Bridging: Coupling of 4-methylpyrimidine-2-thiol to the pyridine core using a methylene spacer.

  • Acetamide Formation: Reaction of the intermediate with 4-methylphenylamine via amide bond formation.

Challenges and Optimization

  • Regioselectivity: Ensuring correct substitution on the pyridine ring requires careful temperature and catalyst control.

  • Purification: Column chromatography is essential due to the compound’s moderate solubility in common organic solvents.

Biological Activities and Mechanistic Insights

ACE2/S-Protein Interaction Modulation

Molecular dynamics simulations suggest that pyridine derivatives can allosterically disrupt the ACE2/spike protein interface, potentially inhibiting viral cell entry . The acetamide side chain may stabilize interactions with ACE2’s K353 and Y41 residues, key hotspots for binding .

Anticancer and Antimicrobial Prospects

While direct evidence is lacking, the compound’s electron-deficient pyrimidine ring could intercalate DNA or inhibit topoisomerases, analogous to fluoroquinolones .

Comparative Analysis with Structural Analogs

G876-0503: A Piperazine-Based Analog

The structurally related compound 2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1(4H)-yl}-N-(4-methylphenyl)acetamide (G876-0503) differs in its substitution at the pyridine’s 2-position:

ParameterTarget CompoundG876-0503
Molecular Weight410.49412.49
logPN/A0.899
Key SubstituentSulfanylpyrimidineAcetylpiperazine

The sulfanyl group in the target compound may confer higher metabolic stability compared to G876-0503’s piperazine, which is prone to oxidation .

Future Directions and Research Gaps

Pharmacokinetic Profiling

  • ADMET Studies: Urgent need for data on absorption, CYP450 interactions, and plasma protein binding.

  • Formulation Development: Nanoencapsulation could address solubility limitations.

Target Validation

High-throughput screening against viral proteases and cancer cell lines will clarify its therapeutic potential .

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